The synthesis of tert-butyl rosuvastatin involves several steps, typically beginning with the precursor compound rosuvastatin acid. The following outlines the general synthetic pathway:
Tert-butyl rosuvastatin has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity:
The three-dimensional conformation of the molecule plays a critical role in its binding affinity and efficacy as a statin.
Tert-butyl rosuvastatin undergoes several chemical reactions relevant to its function and metabolism:
The primary mechanism of action of tert-butyl rosuvastatin is through the inhibition of HMG-CoA reductase:
Tert-butyl rosuvastatin, a pivotal intermediate in synthesizing the cholesterol-lowering drug rosuvastatin calcium, is produced through several chemical and biocatalytic routes. Three principal methodologies dominate industrial and research-scale production:
Thiadiazole-Mediated Alkylation-Oxidation Pathway: This patented route employs 5-bromomethyl-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine as a key electrophile. It undergoes nucleophilic displacement with 2-mercapto-5-phenyl-1,3,4-thiadiazole under mild base catalysis (e.g., sodium carbonate), yielding a sulfide intermediate ("Substance B"). Subsequent oxidation with hydrogen peroxide and ammonium molybdate catalyst converts the sulfide to sulfone ("Substance C"). A base-catalyzed aldol condensation with tert-butyl (4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate followed by acid deprotection delivers tert-butyl rosuvastatin. This four-step sequence achieves >95% HPLC purity and 85% overall yield under optimized conditions [1] [6].
Julia-Kocienski Olefination Route: An advanced pathway leverages the Julia-Kocienski reaction for C-C bond formation. The pyrimidine aldehyde (4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carbaldehyde) reacts with a sulfone-containing side chain precursor (tert-butyl (3R)-3-[(tert-butyl(dimethyl)silyl]oxy]-5-(phenylsulfonyl)pentanoate). Potassium tert-butoxide facilitates olefination, generating the (E)-alkene geometry crucial for pharmacologic activity. Desilylation then affords tert-butyl rosuvastatin with high stereoselectivity (de >99%) [4].
Biocatalytic Dihydroxyhexanoate Route: Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate—a statin side chain precursor—is synthesized via carbonyl reductase-catalyzed asymmetric reduction. This intermediate is coupled with the rosuvastatin pyrimidine core through sequential Mitsunobu or nucleophilic displacement reactions, yielding tert-butyl rosuvastatin after esterification [2].
Table 1: Comparative Analysis of Key Synthetic Pathways
Pathway | Starting Materials | Critical Step | Overall Yield | Stereoselectivity |
---|---|---|---|---|
Thiadiazole Alkylation | 5-Bromomethyl pyrimidine, 2-Mercapto-5-phenyl-1,3,4-thiadiazole | Sulfide → Sulfone oxidation | 85% | >99% de |
Julia-Kocienski Olefination | Pyrimidine-5-carbaldehyde, Sulfone ester | Olefination | 78% | >99% de |
Biocatalytic Side Chain | tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | Asymmetric bioreduction | 92%* | >99% de |
*Yield for biocatalytic step only* [1] [2] [4]
Alkylation and deprotection steps rely critically on base selection and reaction engineering:
Thiadiazole Alkylation: Nucleophilic displacement of bromine in 5-bromomethylpyrimidine derivatives requires mild inorganic bases (e.g., sodium carbonate, potassium carbonate) in acetone/water biphasic systems at 50°C. This minimizes di-alkylation impurities while achieving >98% conversion in 4 hours. Sodium carbonate’s low solubility prevents excessive hydrolysis of the bromomethyl group [1] [6].
Aldol Condensation: The sulfone intermediate ("Substance C") undergoes C-C bond formation with the chiral aldehyde (tert-butyl (4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate) using strong non-nucleophilic bases. Sodium tert-butoxide (0.5–1.0 equivalents) in tetrahydrofuran at –20°C ensures high diastereoselectivity (>99% de) by deprotonating the sulfone’s α-carbon and directing Zimmerman-Traxler transition states. Lithium bis(trimethylsilyl)amide is equally effective but cost-prohibitive industrially [1] [6].
Acid Deprotection: The 1,3-dioxane protecting group in "Substance D" is cleaved using hydrochloric acid (0.1–0.5 M) in ethanol/water mixtures at 0–25°C. Controlled addition prevents epimerization of the acid-sensitive 3,5-diol system. Tert-butyl ester stability under these conditions eliminates need for orthogonal protection [1].
Redox transformations are pivotal in constructing tert-butyl rosuvastatin’s functional groups:
Sulfide to Sulfone Oxidation: The thioether "Substance B" is oxidized to sulfone using hydrogen peroxide (30%, 6 equivalents) catalyzed by ammonium molybdate tetrahydrate (5 mol%) in ethanol at 50°C. Molybdenum forms a peroxo-complex that transfers oxygen electrophilically, avoiding over-oxidation to sulfoxides. This step achieves >99% conversion in 2 hours with 0.5% residual sulfide [1] [6].
Borohydride Reduction of Keto Intermediates: Chemocatalytic routes occasionally employ sodium borohydride to reduce 3-keto groups in statin side chains. However, biocatalysis now dominates this step due to superior stereocontrol (see Section 1.3) [5].
Oxidative Cleavage Alternatives: Advanced routes avoid sulfide chemistry entirely. Direct olefination via Julia-Kocienski reactions uses sodium hydride or potassium tert-butoxide to generate sulfone-stabilized carbanions, which attack pyrimidine aldehydes. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate reactivity in toluene-water systems [4].
Carbonyl reductases enable atom-economical synthesis of tert-butyl rosuvastatin’s chiral diol moiety:
Klebsiella oxytoca Alcohol Dehydrogenase (KleADH): Discovered via genome mining, KleADH reduces tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate to tert-butyl 6-chloro-(3R,5S)-dihydroxyhexanoate with >99% diastereomeric excess and 99% conversion. This NADPH-dependent enzyme exhibits a turnover frequency (kcat) of 420 min−1 for this substrate. Its thermostability (t½ > 48 hours at 30°C) and organic solvent tolerance (20% v/v isopropanol) make it industrially viable [8].
Rhodosporidium toruloides Carbonyl Reductase (RtSCR9 Mutant): Engineered via directed evolution, the R9M mutant catalyzes the reduction of 1 M (S)-6-chloro-5-hydroxy-3-oxohexanoate at 30°C with >98% yield and >99% ee. Co-expression with glucose dehydrogenase (GDH) in Escherichia coli enables cofactor recycling using glucose, reducing NADPH costs by >200-fold. The mutant’s Ile144Lys substitution broadens the substrate binding pocket, enhancing activity 7-fold versus wild-type [2].
Table 2: Performance of Carbonyl Reductases in Statin Side Chain Synthesis
Enzyme | Substrate | Product | Yield | de/ee | Reaction Conditions |
---|---|---|---|---|---|
Klebsiella oxytoca KleADH | tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | tert-Butyl (3R,5S)-CDHH | 99% | >99% de | Whole cells, 30°C, pH 7.0 |
Rhodosporidium toruloides R9M | tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | tert-Butyl (3R,5S)-CDHH | 98.9% | >99% ee | 10% Tween-80, 30°C, 5 hours |
Candida magnoliae Ketoreductase | tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | tert-Butyl (3R,5S)-CDHH | 97.2% | 98.6% de | Glucose-coupled, 35°C |
CDHH = 6-chloro-3,5-dihydroxyhexanoate [2] [8]
Whole-cell biocatalysts integrate cofactor regeneration and multi-enzyme cascades, simplifying tert-butyl rosuvastatin precursor synthesis:
Aqueous-Organic Biphasic Systems: Recombinant Escherichia coli co-expressing RtSCR9 mutant and glucose dehydrogenase convert 1 M (S)-CHOH in water-octanol (80:20 v/v) biphasic media. Octanol acts as a substrate reservoir, maintaining aqueous-phase substrate concentration below inhibitory thresholds (IC50 = 0.3 M). This system achieves 98% yield in 8 hours with a space-time yield of 5.87 mmol L−1 h−1 g−1 wet cells, outperforming monophasic aqueous systems (47.5% yield) [2].
Co-Solvent Enhanced Bioreductions: Adding 10% (v/v) Tween-80 to aqueous reactions increases substrate solubility 3-fold while stabilizing RtSCR9 activity. For 1 M substrate loading, this yields 98.9% conversion in 5 hours at 30°C. Similarly, 40% 2-propanol serves as both co-solvent and co-substrate for cofactor regeneration via substrate-coupled recycling, reducing glucose requirements [2].
Ionic Liquid-Buffer Systems: Lactobacillus kefir whole cells in 20% (v/v) 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][Tf2N]) yield 81.3% (3R,5S)-CDHH versus 47.5% in pure buffer. Ionic liquids suppress side reactions by partitioning hydrophobic substrates away from aqueous phase, while their non-volatility enhances environmental metrics (E-factor reduction ≥ 65%) [2].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9